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Fructo-oligosaccharide DP5 -

Fructo-oligosaccharide DP5

Catalog Number: EVT-1507524
CAS Number:
Molecular Formula: C23H38NO19Na
Molecular Weight:
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Product Introduction

Overview

Fructo-oligosaccharide DP5, also known as fructofuranosyl nystose, is a type of oligosaccharide composed of five fructose units linked by β-2,1 glycosidic bonds. It is part of a larger family of fructo-oligosaccharides, which are derived from sucrose and are known for their prebiotic properties, promoting beneficial gut bacteria. These compounds are naturally found in various plants, including onions, garlic, and asparagus.

Classification

Fructo-oligosaccharides are classified based on their degree of polymerization (DP). The classification includes:

  • DP2: Saccharose
  • DP3: 1-kestose
  • DP4: Nystose
  • DP5: Fructofuranosyl nystose
  • DP6: Longer-chain oligosaccharides
Synthesis Analysis

Methods

The synthesis of fructo-oligosaccharide DP5 can be achieved through enzymatic processes that utilize sucrose and other oligosaccharides as substrates. The primary method involves transfructosylation reactions where fructose units are transferred from sucrose to form longer chains.

Technical Details

  1. Enzymatic Reaction: Enzymes such as inulosucrase catalyze the reaction under controlled conditions (temperature, pH).
  2. Reaction Conditions: Optimal conditions for synthesis typically include:
    • Temperature: 55°C to 75°C
    • pH: Ranges from 3.7 to 5.2
    • Sucrose Concentration: Adjusted based on desired yield and composition.

The yield of fructo-oligosaccharide DP5 can reach up to 45% under optimal conditions, with the reaction monitored through techniques like high-performance liquid chromatography (HPLC) .

Molecular Structure Analysis

Structure

Fructo-oligosaccharide DP5 consists of five fructose units linked by β-2,1 glycosidic bonds. Its molecular formula is C30H50O25C_{30}H_{50}O_{25}, and it has a molecular weight of approximately 650 g/mol.

Data

The structural characterization can be performed using nuclear magnetic resonance (NMR) spectroscopy, which confirms the specific linkage types and the arrangement of fructose units within the molecule .

Chemical Reactions Analysis

Reactions

The primary reaction involved in the synthesis of fructo-oligosaccharide DP5 is transfructosylation, where a fructose unit is transferred from sucrose to another sugar molecule (like nystose) to form longer oligosaccharides.

Technical Details

The enzymatic mechanism can be described as follows:

  1. Sucrose acts both as a donor and an acceptor.
  2. The enzyme facilitates the transfer of fructose moieties to produce 1-kestose and nystose.
  3. Nystose then acts as a substrate to produce fructo-oligosaccharide DP5 through further transfructosylation .
Mechanism of Action

Process

The mechanism involves several key steps:

  1. Substrate Binding: The enzyme binds to sucrose and nystose.
  2. Fructose Transfer: A fructose unit is transferred from sucrose to nystose.
  3. Product Formation: Fructo-oligosaccharide DP5 is formed along with glucose as a by-product.

Data

Kinetic models based on Michaelis-Menten kinetics have been developed to describe these reactions quantitatively, allowing for optimization of reaction conditions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Highly soluble in water; solubility increases with lower degrees of polymerization.

Chemical Properties

  • Stability: Stable under acidic conditions but may hydrolyze at higher temperatures.
  • Hygroscopicity: It can absorb moisture from the environment.

Relevant data indicate that the solubility and stability can be influenced by factors such as temperature and pH during synthesis .

Applications

Fructo-oligosaccharide DP5 has several scientific uses:

  1. Prebiotic Agent: Promotes the growth of beneficial gut bacteria.
  2. Food Industry: Used as a sugar substitute due to its low caloric value.
  3. Nutraceuticals: Incorporated into dietary supplements for digestive health.

Research continues into its potential health benefits, including its role in improving gut microbiota composition and enhancing mineral absorption .

Introduction to Fructo-oligosaccharide DP5

Chemical Definition and Classification of Oligosaccharides

Oligosaccharides are carbohydrates composed of 3-10 monosaccharide units linked via glycosidic bonds. Fructo-oligosaccharides (FOS) represent a subclass characterized by β-configurated fructosyl units, classified as:

  • Linear chains: Predominantly β(2→1) linkages
  • Terminal glucose: α(1→2) bonded to the initial fructosyl unit
  • Degree of Polymerization (DP): Ranges from 3-8 units, with DP5 (pentasaccharide) being a structurally distinct high-polymerization member [3] [8].

Unlike digestible carbohydrates, FOS resist hydrolysis by human salivary and intestinal enzymes due to their β-glycosidic configurations, classifying them as non-digestible oligosaccharides (NDOs) with prebiotic functionality [3].

Structural Specificity of DP5: Glycan Configuration and Bond Linkages

FOS DP5, systematically named 1F-fructofuranosylnystose (synonyms: GF4, fructopentasaccharide), possesses the molecular formula C30H52O26 and molecular weight 828.72 g/mol [1]. Its canonical structure is defined by:

Glycan architecture:

Glc-α(1→2)-[Fru-β(2→1)]<sub>4</sub>-Fru  

Key structural features:

  • Terminal glucosyl unit: α-anomer at reducing end
  • Internal linkages: Four consecutive β(2→1) fructosyl-fructose bonds
  • Non-reducing end: Fructofuranosyl moiety [1] [3]

Table 1: Glycosidic Linkage Profile of FOS DP5

Bond PositionLinkage TypeAnomeric ConfigurationFunction
Glc-Fru1α(1→2)αReducing end anchor
Fru1-Fru2β(2→1)βChain elongation
Fru2-Fru3β(2→1)βChain elongation
Fru3-Fru4β(2→1)βChain elongation
Fru4-Fru5β(2→1)βNon-reducing end

This configuration confers molecular rigidity and resistance to enzymatic degradation compared to lower-DP FOS [1] [3].

Historical Evolution of FOS Research: From Inulin Hydrolysis to Targeted DP5 Synthesis

The scientific journey of FOS DP5 reflects technological advances in oligosaccharide production:

  • Early sourcing (Pre-1980s): Isolated via partial hydrolysis of inulin polymers from Jerusalem artichoke, chicory, and blue agave, yielding heterogeneous FOS mixtures with DP 2-8 [3] [8].
  • Enzymatic revolution (1980s): Aspergillus niger fructosyltransferases enabled transfructosylation of sucrose to produce defined FOS chains. Japanese research pioneered industrial-scale synthesis (e.g., Meiji Seika's Actilight®), though DP5 remained a minor component (<15% yield) [8].
  • DP5-targeted synthesis (21st century): Integrated fermentation strategies using Aspergillus ibericus with Saccharomyces cerevisiae purification increased DP5 content to >25% through:
  • Selective consumption of mono/di-saccharides by yeast
  • Activated charcoal chromatography purification [5].
  • Modern analytics: Advanced techniques like GC-qMS and HPAEC-PAD now enable quantification of DP5 at >95% purity for research applications [1] [5].

Significance of Degree of Polymerization (DP) in Functional Oligosaccharides

DP governs three critical functional properties of FOS:

  • Fermentation selectivity:
  • DP3-4: Primarily metabolized by Bifidobacterium and Lactobacillus
  • DP5: Uniquely utilized by butyrogenic Roseburia and Faecalibacterium species due to specialized glycoside hydrolase (GH32) enzymes [6]
  • SCFA production profile:
  • In vitro studies show DP5 fermentation yields 40% higher butyrate than DP3/DP4, attributed to:
  • Extended colonic fermentation kinetics
  • Enhanced cross-feeding between bifidobacteria and butyrate producers [5] [6]
  • Prebiotic amplification effect:DP5's molecular architecture provides multiple β(2→1) bonds that serve as recognition sites for bacterial GH32 enzymes, triggering growth of high-DP specialized consortia [6].

Table 2: Functional Differences by FOS DP

ParameterDP3-4DP5Inulin (DP>10)
Primary FermentersBifidobacteria spp.Butyrate-producing ClostridiaBacteroides spp.
Butyrate YieldLow (0.8-1.2 mM/g)High (1.8-2.3 mM/g)Moderate (1.2-1.5 mM/g)
Fermentation RateRapid (4-8 hr)Moderate (12-24 hr)Slow (>24 hr)
Bifidogenic Effect++++++

The DP5-specific fermentation dynamics position it as a strategic prebiotic for targeted microbiota modulation, distinct from lower-DP FOS or inulin-type polymers [5] [6].

Properties

Product Name

Fructo-oligosaccharide DP5

Molecular Formula

C23H38NO19Na

Synonyms

Fruβ(2-1)-[Fruβ(2-1)]3-α(2-1)Glc

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